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Compound of Interest

Compound Name: 5-Bromo-2-(hydroxymethyl)phenol

Cat. No.: B065800

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-(hydroxymethyl)phenol, a significant intermediate in various chemical syntheses.
This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for this compound. The information herein is intended to assist in
the identification, characterization, and quality control of 5-Bromo-2-(hydroxymethyl)phenol
in research and development settings.

Core Spectroscopic Data

The following sections and tables summarize the predicted quantitative spectroscopic data for
5-Bromo-2-(hydroxymethyl)phenol. This data is based on the analysis of its chemical
structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. The predicted *H and 3C NMR data for 5-Bromo-2-(hydroxymethyl)phenol are
presented below.

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~9.5-105 Singlet (broad) 1H Phenolic -OH
~7.3-7.5 Multiplet 1H Ar-H
~7.0-7.2 Multiplet 1H Ar-H
~6.8-7.0 Multiplet 1H Ar-H
~5.0-55 Singlet (broad) 1H Benzylic -OH
~4.6 Singlet 2H -CHz-

13C NMR (Carbon NMR) Data

Chemical Shift (8) ppm Assighment

~155 C-OH (phenolic)
~135 C-Br

~130 Ar-C

~128 Ar-C

~120 Ar-C

~118 Ar-C

~65 -CHa-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 5-Bromo-2-(hydroxymethyl)phenol are listed below.
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (phenolic and

3550 - 3200 Strong, Broad ]
alcoholic, H-bonded)
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch
1600 - 1450 Medium to Strong Aromatic C=C stretch
1300 - 1200 Strong C-O stretch (phenol)
1050 - 1000 Strong C-O stretch (primary alcohol)
700 - 500 Medium to Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The predicted major fragments for 5-Bromo-2-

(hydroxymethyl)phenol under electron ionization (El) are outlined below. The presence of

bromine with its two major isotopes (7°Br and 81Br in an approximate 1:1 ratio) will result in

characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks of nearly

equal intensity).

m/z (mass-to-charge ratio)

Relative Intensity

Assignment

202/204 High [M]* (Molecular ion)
185/187 Medium [M-OH]*

173/175 Medium [M-CH20H]*

123 Medium [M-Br]*

94 High [CeHsOH]*

77 Medium [CeHs]+

Experimental Protocols
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The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A standard protocol for acquiring the NMR spectra of 5-Bromo-2-(hydroxymethyl)phenol is
as follows:

o Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters include a spectral width of approximately 16 ppm, a sufficient number of
scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2
seconds.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. Key parameters include a spectral width of approximately 220 ppm, a larger
number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C, and a
relaxation delay of 2-5 seconds.

» Data Processing: Process the acquired free induction decay (FID) using Fourier
transformation. The resulting spectra should be phase- and baseline-corrected. Chemical
shifts are referenced to TMS.

FT-IR Spectroscopy

A standard protocol for acquiring the FT-IR spectrum of solid 5-Bromo-2-
(hydroxymethyl)phenol is as follows:

o Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto
the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact
between the sample and the crystal.

¢ Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an
ATR accessory.
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o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Acquire the sample spectrum over a range of 4000-400 cm~* with a resolution of 4 cm™1,
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The acquired spectrum should be baseline-corrected, and the absorption
peaks should be labeled with their corresponding wavenumbers (cm™1).

Mass Spectrometry (Electron lonization - Gas
Chromatography-Mass Spectrometry)

A standard protocol for acquiring the EI mass spectrum of 5-Bromo-2-(hydroxymethyl)phenol

is as follows:

o Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent
(e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

¢ Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an Electron lonization (EI) source.
e Gas Chromatography:

o Inlet: Inject a small volume (e.g., 1 yL) of the sample solution into the GC inlet, which is
heated to ensure vaporization (e.g., 250 °C).

o Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

o Oven Program: Implement a temperature program to separate the compound from any
impurities, for example, hold at 100 °C for 1 minute, then ramp to 250 °C at 10 °C/min.

e Mass Spectrometry:

o lonization: As the compound elutes from the GC column, it enters the ion source of the
mass spectrometer where it is bombarded with electrons (typically at 70 eV) to induce
ionization and fragmentation.
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o Mass Analysis: The resulting ions are separated by the mass analyzer based on their
mass-to-charge ratio.

o Detection: The detector records the abundance of each ion.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
characteristic fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 5-Bromo-2-(hydroxymethyl)phenol.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Data of 5-Bromo-2-
(hydroxymethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065800#spectroscopic-data-for-5-bromo-2-
hydroxymethyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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